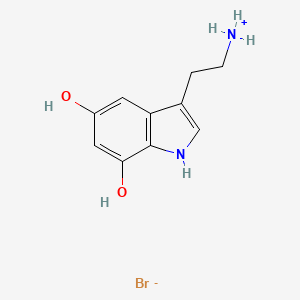

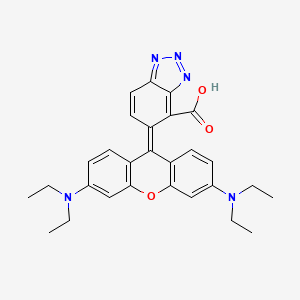

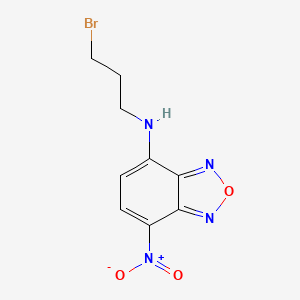

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine; min. 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Bromopropyl)phthalimide” is a compound that is used in laboratory chemicals and for the synthesis of substances . It’s a solid substance under normal conditions and should be stored under inert gas due to its air sensitivity .

Molecular Structure Analysis

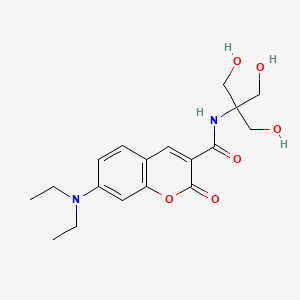

The molecular formula for “N-(3-Bromopropyl)phthalimide” is C11H10BrNO2 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” is a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C . The compound is not likely mobile in the environment due to its low water solubility .Wissenschaftliche Forschungsanwendungen

Analytical Methods and Instrumental Developments

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, along with similar compounds, has been used in the field of analytical chemistry. It's particularly noted for its application in derivatization of amines and amino acids, which are then analyzed using high-performance liquid chromatography (HPLC). This application is vital for precise chemical analysis and research in various scientific fields, including biochemistry and pharmacology (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Analysis and Detection Techniques

Another significant application of this compound is in liquid chromatography-mass spectrometry (LC-MS) for the detection of nitrobenzoxadiazole derivatives, including amine derivatives. This technique, which employs electron capture (EC) ionization, is crucial for the sensitive and selective detection of these compounds, offering insights into their chemical behavior and applications in various scientific studies (Hayen, Jachmann, Vogel, & Karst, 2003).

Enantiomeric Determination in Chromatography

In chromatography, specifically for the resolution of enantiomers of amines, derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been synthesized and employed. This application is critical in pharmaceutical research and development, where the separation and analysis of enantiomers is a key aspect in the creation of safe and effective drugs (Al-Kindy, Santa, Fukushima, Homma, & Imai, 1998).

Fluorescent Tagging and Imaging

This compound has also been characterized as a fluorogenic labeling reagent for microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters. Such fluorescent tagging is vital in neuroscience research, allowing for the tracking and analysis of neurotransmitters in vivo, which can lead to better understanding of brain function and disorders (Klinker & Bowser, 2007).

Crystal Structure Analysis

The crystal structures of derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been determined to understand their photophysical behavior. This knowledge is essential in materials science and chemistry for designing compounds with specific optical properties (Saha, 2002).

Membrane Asymmetry Analysis

In biochemistry, fluorescent derivatives of this compound have been used to examine lipid transport and membrane structure in cells. The ability to study membrane asymmetry is crucial in understanding various cellular processes and the effects of pharmaceutical compounds on cell membranes (McIntyre & Sleight, 1991).

Eigenschaften

IUPAC Name |

N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWAYUJEIWMMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)